



Discovery and synthesis of GSK126

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK126	
Cat. No.:	B607758	Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of GSK126

Introduction

GSK126, also known as tazemetostat, is a potent, highly selective, and S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic mark leads to transcriptional repression of target genes. Aberrant EZH2 activity, through overexpression or activating mutations, is implicated in the progression of various cancers, including non-Hodgkin's lymphoma and certain solid tumors, making it a key therapeutic target.[3][4] GSK126 was developed to specifically target this pathway, offering a promising therapeutic strategy for EZH2-dependent malignancies.[3][5]

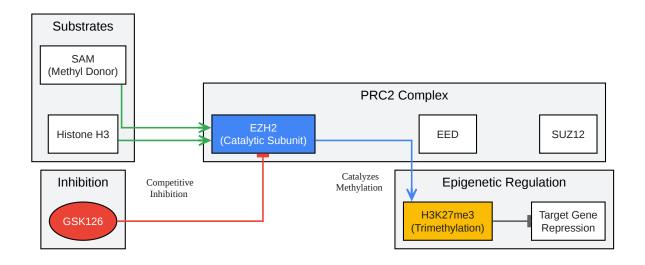
Discovery of GSK126

The discovery of **GSK126** was the result of a targeted drug discovery program aimed at identifying small molecule inhibitors of EZH2. The process began with a high-throughput biochemical screen of a compound library to identify initial hits with inhibitory activity against EZH2.[2] Promising compounds from this screen underwent extensive chemical optimization to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process ultimately yielded **GSK126** as a clinical candidate.[2] **GSK126** demonstrated high affinity for EZH2, inhibiting both wild-type and mutant forms of the enzyme with similar potency.[2][3]



Mechanism of Action

GSK126 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor for the EZH2-catalyzed methylation of H3K27.[2][6] By binding to the SAM pocket of EZH2, **GSK126** prevents the transfer of a methyl group to histone H3, leading to a global reduction in H3K27me3 levels.[3][6] This decrease in the repressive H3K27me3 mark results in the derepression and transcriptional reactivation of PRC2 target genes.[3] In cancer cells with activating EZH2 mutations, which are highly dependent on EZH2 activity for their proliferation and survival, this mechanism leads to cell cycle arrest, apoptosis, and a potent anti-proliferative effect.[2][4][6]



Click to download full resolution via product page

Caption: EZH2 signaling pathway and mechanism of GSK126 inhibition.

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and selectivity data for **GSK126**.

Table 1: In Vitro Potency of GSK126



Parameter	Value	Cell Line / Condition	Reference
Enzymatic Ki	93 pM	EZH2 Methyltransferase	[3][5]
Enzymatic Ki (apparent)	0.5 - 3 nM	Wild-type and Mutant EZH2	[2][7]
Enzymatic IC50	9.9 nM	EZH2 Methyltransferase	[1][8]
Cellular H3K27me3	7 - 252 nM	DLBCL Cell Lines	[2]

| Cellular Proliferation GI50 | 12.6 μ M | T98G (Glioblastoma) |[1] |

Table 2: Selectivity Profile of GSK126

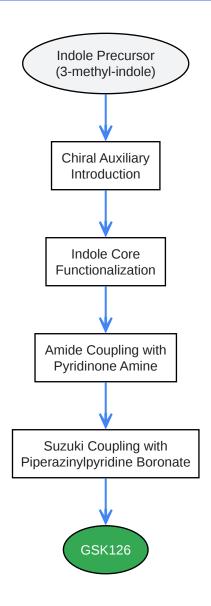
Enzyme / Family	Selectivity Fold (vs. EZH2)	Reference
EZH1	>150-fold	[3][8]

| Panel of 20 other HMTs| >1000-fold |[1][3] |

Chemical Synthesis of GSK126

The synthesis of **GSK126** is a multi-step process involving the construction of the core indole scaffold followed by coupling with the pyridinone and piperazinylpyridine moieties. The following workflow provides a high-level overview of a reported synthetic route.





Click to download full resolution via product page

Caption: Simplified workflow for the chemical synthesis of **GSK126**.

A detailed synthetic protocol involves the initial formation of a functionalized indole carboxylic acid. This intermediate is then coupled with the aminomethyl-pyridinone fragment. The final key step is a Suzuki coupling reaction to attach the piperazinylpyridine group to the indole core, yielding the final **GSK126** molecule. The chirality is introduced early in the synthesis to ensure the correct stereoisomer.

Experimental Protocols Biochemical EZH2 Inhibition Assay



This protocol outlines the method to determine the inhibitory activity of **GSK126** on the EZH2 enzyme.

- Complex Preparation: A five-member PRC2 complex is utilized, consisting of Flag-tagged EZH2, EED, SUZ12, AEBP2, and RbAp48.[1][9] Complexes can be prepared with wild-type or mutant EZH2.
- Compound Preparation: GSK126 is dissolved in DMSO to create a stock solution, which is
 then serially diluted to achieve a range of test concentrations (e.g., 0.6 nM to 300 nM).[1]
 The final DMSO concentration in the assay is kept low (e.g., 2.5%).[1]
- Reaction Mixture: The assay is performed in plates. **GSK126** dilutions are added to the wells, followed by the EZH2 complex (e.g., 6 nM) and a biotinylated histone H3 peptide substrate.[1]
- Initiation and Incubation: The enzymatic reaction is initiated by adding the cofactor, [³H]-S-adenosylmethionine ([³H]-SAM).[1] To accurately determine the inhibition constant (Ki) for a tight-binding inhibitor like **GSK126**, the concentration of the competitive substrate SAM is kept high relative to its Km value (e.g., 7.5 μM SAM where Km is 0.3 μM).[1][10] The reaction is incubated for a set time (e.g., 30 minutes).[1]
- Quenching and Detection: The reaction is stopped by adding a large excess of unlabeled SAM.[1] The methylated peptide product is captured on a phosphocellulose filter plate.[1]
- Data Analysis: Radioactivity is measured using a scintillation counter. The IC50 values are calculated from the dose-response curve, and the apparent Ki values are determined using the Cheng-Prusoff equation for a competitive inhibitor.[1]

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of **GSK126** on the proliferation of cancer cell lines.

• Cell Seeding: The optimal seeding density for each cell line is determined empirically to ensure logarithmic growth over the 6-day assay period.[1] Cells are plated in 384-well plates 24 hours prior to treatment.[1]

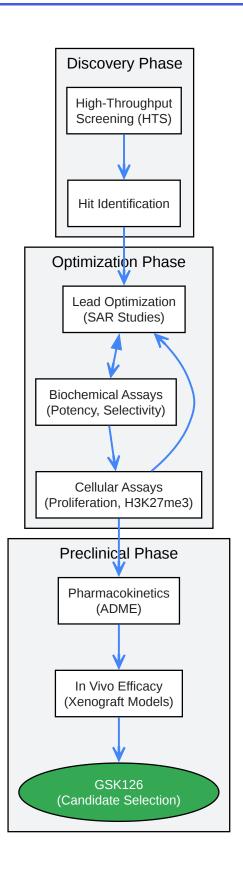
Foundational & Exploratory





- Compound Treatment: Cells are treated in duplicate with a 20-point two-fold dilution series of GSK126 or a vehicle control (e.g., 0.15% DMSO).[1]
- Incubation: Plates are incubated for 6 days at 37°C in a 5% CO2 environment.[1]
- Lysis and Signal Detection: After incubation, CellTiter-Glo® (CTG) reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[1]
- Data Analysis: The chemiluminescent signal is read using a microplate reader. The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).[1]





Click to download full resolution via product page

Caption: General workflow for the discovery and development of **GSK126**.



Conclusion

GSK126 is a landmark achievement in the field of epigenetics, representing one of the first highly potent and selective inhibitors of EZH2 to advance into clinical development. Its discovery was driven by a systematic approach combining high-throughput screening and rigorous medicinal chemistry optimization. The compound effectively reduces H3K27 methylation, leading to robust anti-tumor activity in preclinical models of EZH2-mutant lymphomas. The detailed understanding of its mechanism of action, synthesis, and biological activity provides a strong foundation for its continued investigation and application as a targeted cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. S)-1-(sec-butyl)-N-((4,6-diMethyl-2-oxo-1,2-dihydropyridin-3-yl)Methyl)-3-Methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxaMide (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. esmed.org [esmed.org]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAH derived potent and selective EZH2 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. S)-1-(sec-butyl)-N-((4,6-diMethyl-2-oxo-1,2-dihydropyridin-3-yl)Methyl)-3-Methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxaMide | 1346574-57-9 [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]



 To cite this document: BenchChem. [Discovery and synthesis of GSK126]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607758#discovery-and-synthesis-of-gsk126]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com